Xylitol
Overview
Description
Xylitol is a naturally occurring five-carbon sugar alcohol with the chemical formula C5H12O5. It is a white crystalline substance that looks and tastes like sugar and is found in many fruits and vegetables. This compound is widely used as a sugar substitute due to its sweetness, which is comparable to sucrose but with fewer calories. It was first discovered in the late 19th century by German chemist Emil Fischer and has since gained popularity for its numerous health benefits and versatile uses .
Mechanism of Action
Target of Action
Xylitol, a naturally occurring five-carbon sugar alcohol, is found in most plant material, including many fruits and vegetables . It primarily targets microorganisms present in plaque and saliva . This compound is also associated with cardiovascular events and has been found to enhance multiple indices of platelet reactivity ex vivo .
Mode of Action
This compound is initially taken up by the microorganism and accumulates intracellularly . Accumulated this compound is transported into an energy-consuming cycle, or the inducible fructose transport system . It works by inhibiting the growth of the microorganisms present in plaque and saliva after it accumulates intracellularly into the microorganism . This compound is also associated with enhanced platelet responsiveness in humans .
Biochemical Pathways
This compound affects several biochemical pathways. It enters the bacteria by the phospho-transferase system . This compound-phosphate inhibits the glycolysis probably at the phosphofructokinase level, and is also de-phosphorylated and expelled through a "futile cycle" . This compound prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . NADPH generated in this compound metabolism aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia .
Pharmacokinetics
It is known that this compound has a negligible effect on blood glucose and plasma insulin levels due to its unique metabolism . This makes it a popular choice as a sugar substitute, especially for diabetics.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . It also aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia . In terms of cardiovascular effects, this compound has been found to enhance multiple indices of platelet reactivity ex vivo and thrombus formation in a mouse model .
Action Environment
The yield of this compound is influenced by the presence of by-products of hydrolysis and by the contamination of other fractions of the lignocellulosic biomass . Lignocellulosic toxic compounds formed/released during plant cell wall pretreatment, such as aliphatic acids, furans, and phenolic compounds, inhibit this compound production during fermentation, reducing the fermentative performance of yeasts and impairing the bioprocess productivity .
Biochemical Analysis
Biochemical Properties
Xylitol interacts with various enzymes and proteins in the body. It prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . NADPH generated in this compound metabolism aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It efficiently stimulates the immune system, digestion, lipid, and bone metabolism . This compound helps in glycemic and obesity control and reduces ear and respiratory infections . It also prevents diseases that cannot be cured through antibiotics or surgery .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in the pentose phosphate pathway and glycolysis for energy generation . It also has a unique metabolism that has a negligible effect on blood glucose and plasma insulin levels .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Antiviral activity of this compound was examined by Yin et al., who studied the effect of this compound and red ginseng extract on mice infected with H1N1. They found that the administration of ginseng together with this compound has a synergistic effect, increasing the survival rate of mice by ameliorating the influenza virus infection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, dosages of this compound greater than 75–100 mg/kg have been associated with hypoglycemia. Some dogs ingesting this compound at dosages >500 mg/kg may develop severe hepatic insufficiency or failure .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is one of the most valuable microbial products commonly used as a sweetening agent . Xylose, derived from hemicellulose, is the second most common sugar in nature and accounts for 18–30% of lignocellulose hydrolysate sugars .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Although XylE of E. coli is selective for xylose and does not transport glucose, xylose transport is still competitively inhibited by glucose because of the similar high affinities of glucose and xylose to XylE .
Subcellular Localization
It is known that this compound can be found naturally or artificially prepared mainly from plant materials chemically or by fermentation of hemicelluloses from agricultural biomass by yeast or bacteria strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylitol can be produced through chemical and biotechnological methods. The chemical method involves the catalytic hydrogenation of xylose, a sugar derived from hemicellulose, under high pressure and temperature conditions. This process typically uses a nickel catalyst and hydrogen gas .
Industrial Production Methods: Industrial production of this compound often starts with lignocellulosic biomass, such as hardwoods, softwoods, and agricultural waste. The biomass is hydrolyzed to release xylose, which is then purified and subjected to catalytic hydrogenation to produce this compound. Recent advancements in microbial fermentation have also enabled the production of this compound using genetically engineered microorganisms, offering a more environmentally friendly and cost-effective alternative .
Chemical Reactions Analysis
Types of Reactions: Xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to xylonic acid using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: this compound itself is produced by the reduction of xylose.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Major Products:
Oxidation: Xylonic acid
Reduction: this compound (from xylose)
Substitution: Various substituted this compound derivatives depending on the reagents used
Scientific Research Applications
Xylitol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various chemicals and as a stabilizer in chemical reactions.
Biology: Studied for its effects on bacterial growth and biofilm formation, particularly in the oral cavity.
Medicine: Used in dental care products to prevent tooth decay and in medical formulations to manage diabetes due to its low glycemic index.
Industry: Employed as a sweetener in food products, a humectant in cosmetics, and a raw material in the production of biodegradable polymers
Comparison with Similar Compounds
Xylitol is often compared with other sugar alcohols such as sorbitol, mannitol, and erythritol.
Sorbitol: Similar in sweetness to this compound but has a higher caloric content and can cause gastrointestinal discomfort at high doses.
Mannitol: Less sweet than this compound and primarily used as a diuretic in medical applications.
Erythritol: Has a lower caloric content than this compound and is well-tolerated, but is less sweet.
This compound stands out due to its balance of sweetness, low caloric content, and dental health benefits .
Properties
IUPAC Name |
(2S,4R)-pentane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-NGQZWQHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C([C@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | xylitol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Xylitol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032335 | |
Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Adonitol | |
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Record name | Xylitol | |
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Boiling Point |
215-217, 216 °C | |
Record name | Xylitol | |
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URL | https://www.drugbank.ca/drugs/DB11195 | |
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Record name | Xylitol | |
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Solubility |
Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00247 [mmHg] | |
Record name | Xylitol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility. | |
Record name | Xylitol | |
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URL | https://www.drugbank.ca/drugs/DB11195 | |
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Color/Form |
Monoclinic crystals from alcohol | |
CAS No. |
87-99-0, 488-81-3 | |
Record name | Xylitol [INN:BAN:JAN:NF] | |
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Record name | Xylitol | |
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Record name | Ribitol | |
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Record name | Xylitol | |
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Melting Point |
92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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